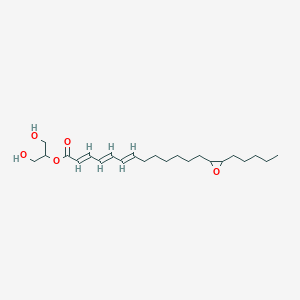
(2Z,4Z,6Z)-1,3-Dihydroxypropan-2-yl 13-(3-pentyloxiran-2-yl)trideca-2,4,6-trienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(14,15-epoxyeicosatrienoyl)glycerol is a novel metabolite derived from arachidonic acid through the cytochrome P450 enzyme system. This compound has garnered significant interest due to its potent biological activities, particularly in the context of renal physiology and cellular signaling .
准备方法
Synthetic Routes and Reaction Conditions
2-(14,15-epoxyeicosatrienoyl)glycerol is synthesized through the metabolism of arachidonic acid by cytochrome P450 enzymes, specifically CYP2J2 . The reaction involves the epoxidation of arachidonic acid to form epoxyeicosatrienoic acids, which are subsequently esterified with glycerol to produce 2-(14,15-epoxyeicosatrienoyl)glycerol .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis typically involves enzymatic reactions under controlled conditions to ensure the purity and yield of the compound .
化学反应分析
Types of Reactions
2-(14,15-epoxyeicosatrienoyl)glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the epoxide group to diols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include hydroxylated derivatives, diols, and various substituted compounds depending on the specific reaction conditions and reagents used .
科学研究应用
2-(14,15-epoxyeicosatrienoyl)glycerol has a wide range of scientific research applications:
作用机制
2-(14,15-epoxyeicosatrienoyl)glycerol exerts its effects primarily through the activation of the epidermal growth factor receptor (EGFR) signaling pathway. This activation is mediated by the metalloprotease ADAM17, which cleaves membrane-bound transforming growth factor alpha (proTGF-α) to release soluble TGF-α. The soluble TGF-α then binds to and activates EGFR, leading to downstream signaling events that promote cell proliferation .
相似化合物的比较
Similar Compounds
2-arachidonoylglycerol: Another metabolite of arachidonic acid with similar biological activities.
2-(11,12-epoxyeicosatrienoyl)glycerol: A structurally related compound with similar but distinct biological effects
Uniqueness
2-(14,15-epoxyeicosatrienoyl)glycerol is unique in its specific activation of ADAM17 and the subsequent release of TGF-α, which distinguishes it from other similar compounds that may activate different metalloproteases or signaling pathways .
属性
分子式 |
C23H38O5 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
1,3-dihydroxypropan-2-yl (2E,4E,6E)-13-(3-pentyloxiran-2-yl)trideca-2,4,6-trienoate |
InChI |
InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h5,7,9,11,14,17,20-22,24-25H,2-4,6,8,10,12-13,15-16,18-19H2,1H3/b7-5+,11-9+,17-14+ |
InChI 键 |
FPGUPMILQWFADI-VWHAWUJYSA-N |
手性 SMILES |
CCCCCC1C(O1)CCCCCC/C=C/C=C/C=C/C(=O)OC(CO)CO |
规范 SMILES |
CCCCCC1C(O1)CCCCCCC=CC=CC=CC(=O)OC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)
![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)

![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
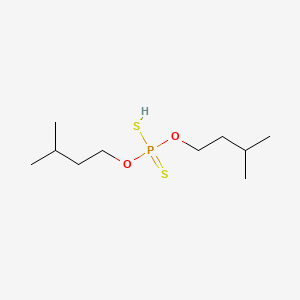
![(2R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B13822831.png)
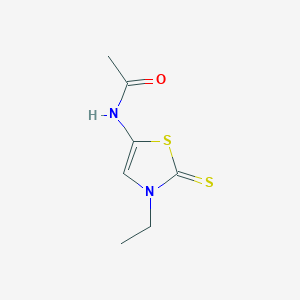
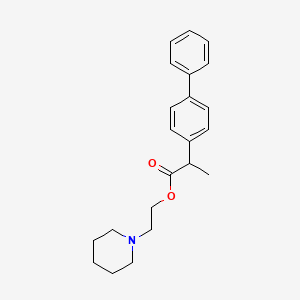
![N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine](/img/structure/B13822842.png)
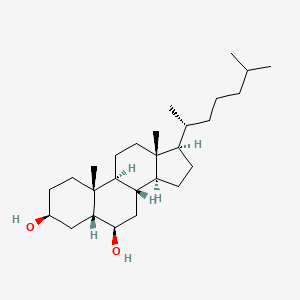
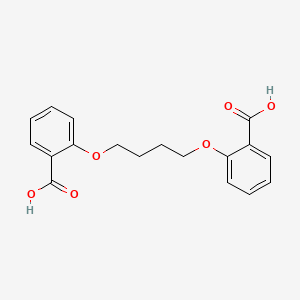
![3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B13822848.png)
![N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B13822850.png)
